molecular formula C33H58F3N7O9S3 B13708025 2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt

2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt

Cat. No.: B13708025
M. Wt: 850.1 g/mol
InChI Key: BJWQQCCZXLGIJC-UIAODWLQSA-N
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Description

2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its role in biochemical research, where it is used as a reagent for protein modification and labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt involves multiple steps, starting with the protection of amino groups and the subsequent coupling of biotin and lysine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like HPLC (High-Performance Liquid Chromatography) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can convert disulfide bonds to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanethiosulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for protein modification and labeling, facilitating the study of protein structure and function.

    Biology: Employed in biotinylation techniques for the detection and purification of proteins and nucleic acids.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of biotinylated compounds for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and purification techniques. The methanethiosulfonate group reacts with thiol groups on proteins, forming stable thioether bonds, which facilitates the labeling and modification of proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Aminocaproic Acid:

    Biotinylated Compounds: Various biotinylated derivatives are used for similar applications in protein labeling and purification.

Uniqueness

2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt is unique due to its combination of biotin and methanethiosulfonate functionalities, allowing for both strong binding interactions and specific chemical modifications. This dual functionality makes it a versatile tool in biochemical research.

Properties

Molecular Formula

C33H58F3N7O9S3

Molecular Weight

850.1 g/mol

IUPAC Name

[6-[[(2S)-1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]amino]-6-oxohexyl]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C31H57N7O7S3.C2HF3O2/c1-48(44,45)47-21-20-35-30(42)23(36-28(41)16-4-2-9-17-32)12-8-11-19-34-26(39)14-5-3-10-18-33-27(40)15-7-6-13-25-29-24(22-46-25)37-31(43)38-29;3-2(4,5)1(6)7/h23-25,29H,2-22,32H2,1H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H2,37,38,43);(H,6,7)/t23-,24?,25?,29?;/m0./s1

InChI Key

BJWQQCCZXLGIJC-UIAODWLQSA-N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCC[NH3+].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCC[NH3+].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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